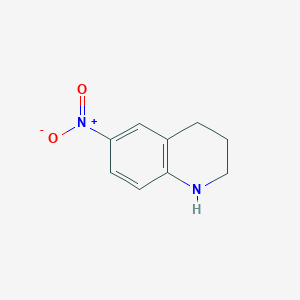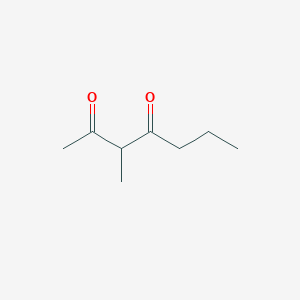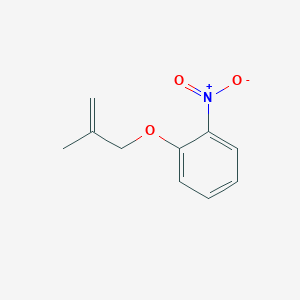
4-methyl-N-(propan-2-yl)aniline
描述
4-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-4-methylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and a methyl group is attached to the benzene ring at the para position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 4-methylaniline with isopropyl halides. One common method is the reaction of 4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same alkylation reaction but is optimized for higher yields and efficiency. The use of catalysts and automated systems ensures consistent product quality and minimizes waste.
化学反应分析
Types of Reactions
4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical formulations.
作用机制
The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
4-methyl-N-(butyl)aniline: Similar structure but with a butyl group instead of an isopropyl group.
4-methyl-N-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
4-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and interactions with other molecules, making it suitable for specific applications in chemical synthesis and research.
属性
IUPAC Name |
4-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZTBCIXIXKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
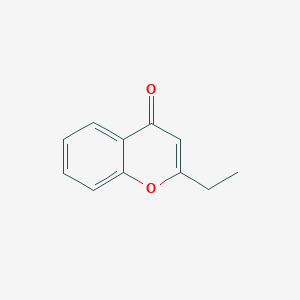
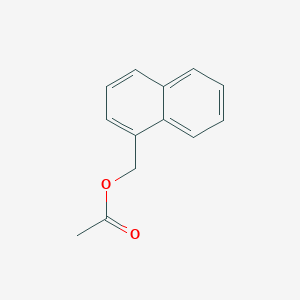
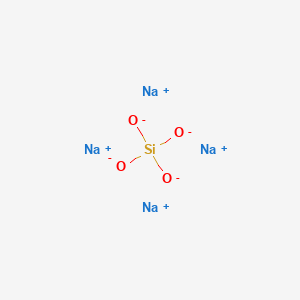
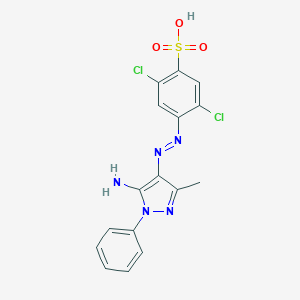
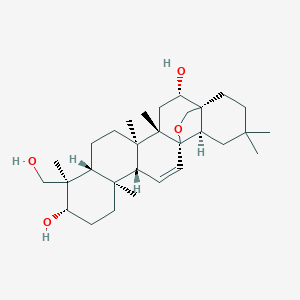
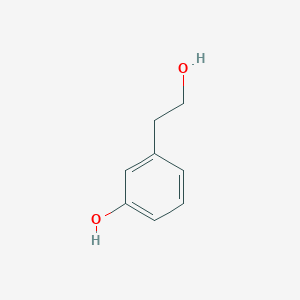
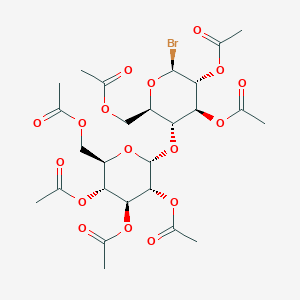
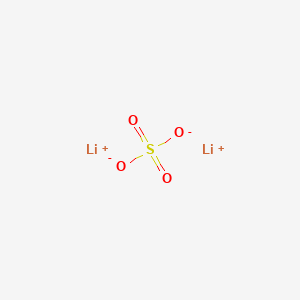
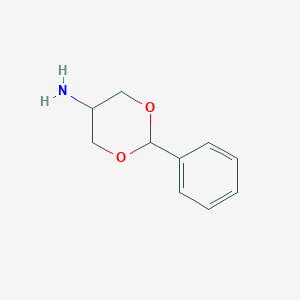
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
